1,2,3,4,6-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,4,6-Pentachlorodibenzo-p-dioxin is one of the many congeners of polychlorinated dibenzo-p-dioxins (PCDDs), a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . PCDDs are known for their lipophilic properties, which lead to bioaccumulation in humans and wildlife, potentially causing developmental disturbances and cancer .
Preparation Methods
1,2,3,4,6-Pentachlorodibenzo-p-dioxin is typically produced as an unintended by-product during the manufacture of certain chlorinated aromatic compounds, such as during the bleaching of paper or the incineration of chlorine-containing substances . The synthesis involves the chlorination of dibenzo-p-dioxin under specific conditions, often requiring high temperatures and the presence of a catalyst . Industrial production methods focus on minimizing the formation of such by-products due to their toxic nature .
Chemical Reactions Analysis
1,2,3,4,6-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or breakdown products.
Reduction: This process can dechlorinate the compound, potentially forming less toxic substances.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,2,3,4,6-Pentachlorodibenzo-p-dioxin is primarily studied for its toxicological effects and environmental impact. It serves as a model compound in research focused on understanding the behavior of dioxins in the environment and their effects on human health . In biology and medicine, it is used to study the mechanisms of toxicity and the pathways involved in dioxin-induced diseases . Industrial applications are limited due to its toxic nature, but it is crucial in developing methods for detecting and mitigating dioxin contamination .
Mechanism of Action
The toxic effects of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound forms a complex that translocates to the nucleus, where it can alter the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and other critical cellular processes . This interaction can lead to a range of toxic effects, including carcinogenesis, immunotoxicity, and developmental toxicity .
Comparison with Similar Compounds
1,2,3,4,6-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin congeners. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD): Another highly toxic congener with similar properties.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Exhibits similar toxicological profiles but with varying degrees of potency.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and biological effects .
Properties
IUPAC Name |
1,2,3,4,6-pentachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDBNKKBLRAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074078 | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 1.20X10-4 mg/l @ 20 °C | |
Details | Fischer J et al; Chemosphere 25: 543-52 (1992) | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.60X10-10 mm Hg @ 25 °C | |
Details | Rordorf BF; Chemosphere 18: 783-8 (1989) | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
67028-19-7, 36088-22-9 | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8LZ311J18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENTACHLORODIBENZO-p-DIOXIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.